![molecular formula C26H26N4O4 B4087744 3-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-4-nitrobenzamide](/img/structure/B4087744.png)
3-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-4-nitrobenzamide
Overview
Description
3-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-4-nitrobenzamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as MMPI-III and belongs to the class of piperazine derivatives. MMPI-III has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mechanism of Action
The mechanism of action of MMPI-III involves the inhibition of MMPs, which are enzymes that are involved in the breakdown of extracellular matrix proteins. By inhibiting the activity of MMPs, MMPI-III prevents cancer cells from invading and metastasizing to other parts of the body.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, MMPI-III has been found to exhibit a range of other biochemical and physiological effects. These include the inhibition of angiogenesis, which is the process by which new blood vessels are formed, and the modulation of immune system function.
Advantages and Limitations for Lab Experiments
MMPI-III has several advantages for use in laboratory experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities and is readily available for use in experiments. Additionally, it has been extensively studied, and its mechanism of action is well understood. However, there are also limitations to the use of MMPI-III in laboratory experiments. One limitation is that it is a relatively complex compound, which can make it difficult to synthesize and purify. Additionally, it may exhibit off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on MMPI-III. One area of research is in the development of more potent and selective MMP inhibitors. Another area of research is in the identification of biomarkers that can be used to predict the response of cancer cells to MMP inhibitors. Additionally, research could focus on the development of novel drug delivery systems that can improve the efficacy and reduce the toxicity of MMP inhibitors. Finally, research could also focus on the use of MMP inhibitors in combination with other anti-cancer therapies to improve treatment outcomes.
Scientific Research Applications
MMPI-III has been extensively studied for its potential applications in scientific research. One of the main areas of research is in the field of cancer biology. MMPI-III has been found to exhibit potent anti-cancer activity by inhibiting the activity of matrix metalloproteinases (MMPs), which are enzymes that play a key role in cancer cell invasion and metastasis.
properties
IUPAC Name |
3-methyl-N-[4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]-4-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O4/c1-18-5-3-4-6-23(18)26(32)29-15-13-28(14-16-29)22-10-8-21(9-11-22)27-25(31)20-7-12-24(30(33)34)19(2)17-20/h3-12,17H,13-16H2,1-2H3,(H,27,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEWMNBGPAODCPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CC(=C(C=C4)[N+](=O)[O-])C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(4-{4-[(2-methylphenyl)carbonyl]piperazin-1-yl}phenyl)-4-nitrobenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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